(R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride
Description
Properties
IUPAC Name |
methyl 3-[(1R)-1-aminoethyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)8-4-3-5-9(6-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFQSOTUHJSZHY-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-(1-aminoethyl)benzoate hydrochloride typically involves the esterification of 3-(1-aminoethyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 3-(1-aminoethyl)benzoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-(1-aminoethyl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
®-Methyl 3-(1-aminoethyl)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of ®-Methyl 3-(1-aminoethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride and closely related analogs:
Key Findings from Comparative Analysis :
- Stereochemical Impact: The R-configuration in the target compound may confer distinct binding properties compared to its S-isomer (e.g., (S)-Methyl 4-(1-aminoethyl)benzoate), particularly in enantioselective reactions or receptor interactions .
- Substituent Position : Meta-substituted derivatives (e.g., target compound) often exhibit different electronic effects on the aromatic ring compared to para-substituted analogs, influencing reactivity in coupling reactions or metabolic stability .
- Functional Group Variations: The presence of a hydroxyl group in (R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl enhances solubility but may reduce membrane permeability compared to the target compound .
- Salt Forms : Hydrochloride salts (target compound and ) generally improve crystallinity and thermal stability, as evidenced by melting points (m.p. ~145–146°C in related compounds) .
Research Implications :
- Synthetic Utility : The target compound’s chiral center and ionic nature make it a candidate for asymmetric catalysis or as a building block in kinase inhibitor synthesis (e.g., Rho-kinase pathways, as suggested in ) .
- Pharmacological Potential: Structural analogs in and highlight the role of benzoate esters in modulating bioactivity, suggesting the target compound could be optimized for improved pharmacokinetic profiles.
Biological Activity
(R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is a chiral compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its chemical properties, mechanisms of action, and biological activities based on diverse research findings.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 215.68 g/mol
- CAS Number : 1236353-78-8
The compound is a hydrochloride salt derived from the methyl ester of 3-(1-aminoethyl)benzoic acid. Its chiral center at the aminoethyl group contributes to its stereochemical properties, which may influence its biological interactions and therapeutic efficacy .
This compound exhibits its biological activity through several mechanisms:
- Enzyme Interaction : The compound can interact with specific enzymes, potentially acting as an inhibitor or modulator. This interaction is crucial for its applications in drug design, particularly for targeting enzymes involved in metabolic pathways .
- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways. This binding can lead to alterations in cellular responses, contributing to its pharmacological effects .
Biological Activities
Research indicates that this compound possesses a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated efficacy against various bacterial strains, including:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0048 mg/mL |
| Compound B | Escherichia coli | 0.0195 mg/mL |
| Compound C | Bacillus mycoides | 0.0048 mg/mL |
The observed MIC values suggest that these compounds can effectively inhibit the growth of pathogenic bacteria, making them potential candidates for antibiotic development .
Anti-Plasmodial Activity
Research has highlighted the anti-plasmodial activity of related compounds, with some exhibiting IC values comparable to established antimalarial drugs like chloroquine. For example:
| Compound | IC (µM) | Selectivity Index (SI) |
|---|---|---|
| Compound D | 0.0052 | 889 |
| Compound E | 0.037 | 259 |
The selectivity index indicates a favorable therapeutic window, suggesting that these compounds may selectively target parasitic cells while minimizing toxicity to mammalian cells .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of this compound against common pathogens. Results showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria, which could be attributed to structural features enhancing membrane permeability .
- Case Study on Antimalarial Activity : Another study focused on the antimalarial properties of related compounds, revealing that modifications in the side chains significantly influenced both potency and selectivity against Plasmodium falciparum. Compounds with branched alkyl groups exhibited higher potency and lower toxicity profiles compared to their linear counterparts .
Q & A
Q. What are the recommended synthetic routes for (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride, and how can enantiomeric purity be ensured?
Synthesis typically involves esterification of 3-(1-aminoethyl)benzoic acid followed by chiral resolution to isolate the (R)-enantiomer. A common approach is to use methylating agents (e.g., methyl iodide) under basic conditions for ester formation . Enantiomeric purity can be achieved via chiral chromatography (e.g., using Chiralpak® columns) or enzymatic resolution methods. Analytical validation using polarimetry or chiral HPLC (e.g., with a CHIRALCEL® column) is critical to confirm stereochemical integrity .
Q. What analytical methods are suitable for characterizing and verifying the purity of this compound?
- HPLC : Reverse-phase HPLC with C18 columns and UV detection at 220–254 nm is standard. Mobile phases often combine acetonitrile and ammonium acetate buffers. Purity ≥98% is typical for research-grade material .
- NMR : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the methyl ester (~3.8 ppm), aromatic protons (7.4–8.1 ppm), and the ammonium chloride moiety .
- Mass Spectrometry : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]+ for C₁₀H₁₄ClNO₂: 224.08 Da) .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize hydrolysis or oxidation .
- Waste Disposal : Neutralize with dilute HCl and dispose of via approved hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stability data under varying pH conditions?
Contradictory stability profiles may arise from differences in buffer composition or temperature. To address this:
- Experimental Design : Conduct accelerated stability studies (e.g., 25°C/60% RH, 40°C/75% RH) in buffers (pH 1–10). Monitor degradation via HPLC at intervals (0, 1, 3, 7 days) .
- Degradation Pathways : Under acidic conditions, hydrolysis of the ester group may dominate, while basic conditions could degrade the aminoethyl moiety. LC-MS/MS identifies degradation products (e.g., benzoic acid derivatives) .
- Statistical Analysis : Use ANOVA to compare degradation rates across pH groups and identify significant outliers .
Q. What strategies optimize the synthesis yield while minimizing byproduct formation?
- Reaction Optimization : Employ Design of Experiments (DoE) to test variables: temperature (0–25°C), solvent (THF vs. DCM), and catalyst (e.g., DMAP vs. pyridine) .
- Byproduct Mitigation : Add molecular sieves to absorb water and prevent ester hydrolysis. Use scavenger resins (e.g., QuadraPure™) to remove unreacted reagents .
- Scale-Up Considerations : Maintain stoichiometric control of methylating agents to avoid over-alkylation. Pilot studies in batch reactors (vs. flow systems) can identify bottlenecks .
Q. How can enantiomeric cross-contamination be detected and quantified during synthesis?
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® AD-H) and isocratic elution (hexane:isopropanol 90:10). Retention time differences of <0.5 min indicate <1% (S)-enantiomer contamination .
- Circular Dichroism (CD) : Compare CD spectra of the product with a racemic mixture. Peaks at 220–240 nm differentiate enantiomers .
- Kinetic Resolution : Monitor reaction progress with chiral auxiliaries (e.g., Evans’ oxazolidinones) to favor (R)-enantiomer formation .
Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses with targets like G protein-coupled receptors (GPCRs) or kinases .
Methodological Notes
- Synthesis References : , and 19 provide structural analogs (e.g., methyl benzoate derivatives) to infer reaction conditions.
- Analytical Validation : and highlight reagents (e.g., TCEP, sodium acetate) and impurity standards critical for method development.
- Safety Protocols : , and 14 emphasize handling guidelines aligned with OSHA and ECHA regulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
